![molecular formula C21H20N6O3 B3002457 2-imino-1-(2-methoxyethyl)-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide CAS No. 510762-45-5](/img/structure/B3002457.png)

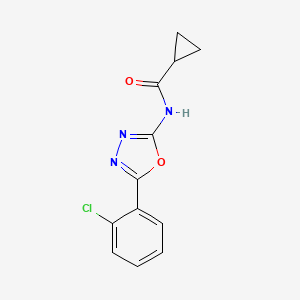

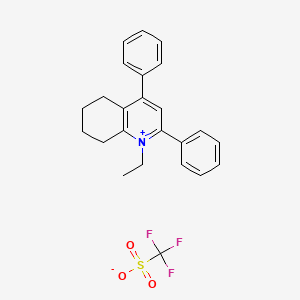

2-imino-1-(2-methoxyethyl)-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrido[1,2-a]pyrimidine derivatives, such as the one mentioned in the command prompt, involves a multi-step process starting from simpler precursors. In one study, the synthesis began with 2(1H) pyridone, which underwent hydrolysis, decarboxylation, and selective O-alkylation. This was followed by a rearrangement to yield pyridine-2-amine. The amine then reacted with ethoxy methylene malonic diethyl ester (EMME) under conventional methods and cyclization under microwave irradiation (MWI) conditions to produce an intermediate compound. This intermediate was then coupled with various substituted aliphatic amines to form the title compounds, which exhibited promising anticancer activity .

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]pyrimidine derivatives is characterized by a planar pyrimidine ring system, which can be substituted at various positions to yield different derivatives. The structural analysis is often confirmed by spectral data and, in some cases, by X-ray crystallography. For instance, two isostructural compounds with substituted pyrimidine rings formed hydrogen-bonded sheets with specific ring patterns, demonstrating the importance of hydrogen bonding in the stabilization of these structures .

Chemical Reactions Analysis

The pyrido[1,2-a]pyrimidine derivatives can undergo various chemical reactions depending on their substituents. For example, the Ullmann condensation was used to synthesize 5-imino-5H-dipyrido[1,2-a; 2',3'-d]pyrimidines, which are potential antiallergy agents. This reaction involved the condensation of 2-chloro-3-cyano-5-nitropyridine with 2-amino-pyridine 1-oxides, followed by intramolecular cyclization . Additionally, iminophosphoranes have been utilized in novel pyrimidine annulation reactions to produce heterocondensed pyrimidinones and quinazolinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]pyrimidine derivatives are influenced by their molecular structure and substituents. These properties include solubility, melting point, and stability, which are essential for their biological activity and potential therapeutic applications. The electronic structure, as evidenced by bond distances and polarization, also plays a crucial role in the reactivity and interaction of these compounds with biological targets .

Scientific Research Applications

Chemical Synthesis and Derivatives

- Creation of Dihydrofuran Derivatives : The reaction of similar compounds with benzaldehyde has been used to synthesize new dihydrofuran derivatives with a fused pyrimidine ring and two phenyl rings. This synthesis was confirmed by spectroscopic methods and independent synthesis from previously reported compounds (Karapetyan & Tokmajyan, 2020).

Potential Medical Applications

- Antimicrobial Activity : Novel carboxamides similar to the specified compound have been synthesized, showing significant activity against bacterial and fungal strains, displaying efficacy comparable or better than standard drugs (Zhuravel et al., 2005).

- Antifungal Activity : Some derivatives have demonstrated significant antifungal activities, suggesting potential as antifungal agents (Hanafy, 2011).

Synthesis and Validation

- Synthesis and Validation for Antimicrobial Potential : Derivatives of similar compounds have been synthesized and evaluated for their in vitro antimicrobial potential. These compounds have been validated according to International Conference on Harmonization guidelines, indicating promising antimicrobial properties (Rani et al., 2016).

Structural Analysis and Modification

- Chemical Modification for Biological Properties : The modification of pyridine moieties in related molecules has been considered to optimize biological properties. This includes studying the analgesic properties of certain derivatives (Ukrainets et al., 2015).

New Compound Synthesis

- Synthesis of Novel Derivatives : Research has been conducted on synthesizing novel derivatives with potential antiallergy agents, suggesting a route for creating new compounds with specific medical applications (Rykowski & Pucko, 1999).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

6-imino-7-(2-methoxyethyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O3/c1-30-10-9-27-18(22)15(20(28)24-13-14-5-4-7-23-12-14)11-16-19(27)25-17-6-2-3-8-26(17)21(16)29/h2-8,11-12,22H,9-10,13H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNSGLRSVUMFSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C1=N)C(=O)NCC3=CN=CC=C3)C(=O)N4C=CC=CC4=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

510762-45-5 |

Source

|

| Record name | 2-IMINO-1-(2-METHOXYETHYL)-5-OXO-N-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B3002383.png)

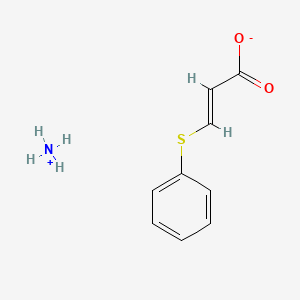

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B3002384.png)

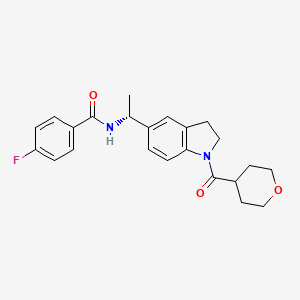

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B3002385.png)

![2-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propanamide](/img/structure/B3002388.png)

![Ethyl 2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B3002389.png)

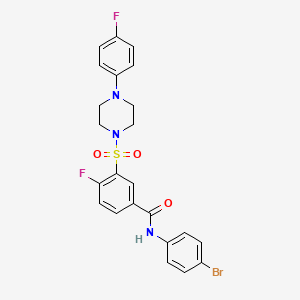

![4-(dimethylamino)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B3002391.png)

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-methyl-N-phenylbenzamide](/img/structure/B3002396.png)